Ehhpoh

Description

Ehhpoh (hypothetical compound name) is presumed to be an inorganic or organometallic compound based on the evidence's focus on chemical analysis and industrial applications .

- Structural characterization: Atomic composition, bonding, and stereochemistry.

- Functional role: Industrial, pharmaceutical, or environmental applications.

- Synthesis protocol: Reaction pathways, catalysts, and yield optimization .

For example, emphasizes the importance of flame-retardant composites like DiDOPO, which shares structural motifs (e.g., phosphorus-oxygen frameworks) that could serve as a functional analog for hypothetical comparisons .

Propriétés

Numéro CAS |

113704-34-0 |

|---|---|

Formule moléculaire |

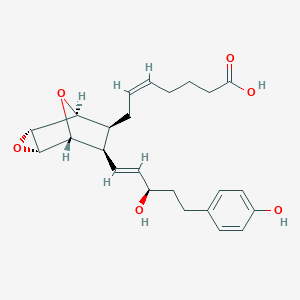

C24H30O6 |

Poids moléculaire |

414.5 g/mol |

Nom IUPAC |

(Z)-7-[(1R,2S,4R,5S,6S,7R)-7-[(E,3R)-3-hydroxy-5-(4-hydroxyphenyl)pent-1-enyl]-3,8-dioxatricyclo[3.2.1.02,4]octan-6-yl]hept-5-enoic acid |

InChI |

InChI=1S/C24H30O6/c25-16-10-7-15(8-11-16)9-12-17(26)13-14-19-18(5-3-1-2-4-6-20(27)28)21-23-24(30-23)22(19)29-21/h1,3,7-8,10-11,13-14,17-19,21-26H,2,4-6,9,12H2,(H,27,28)/b3-1-,14-13+/t17-,18+,19-,21+,22-,23-,24+/m1/s1 |

Clé InChI |

NJABDNZVADRMNM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCC(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O)O |

SMILES isomérique |

C1=CC(=CC=C1CC[C@H](/C=C/[C@@H]2[C@@H]([C@H]3[C@@H]4[C@H]([C@@H]2O3)O4)C/C=C\CCCC(=O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1CCC(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O)O |

Synonymes |

7-(5,6-epoxy-3-(3-hydroxy-5-(4-hydroxyphenyl)-1-pentenyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid EHHPOH |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Ehhpoh and Analogous Compounds

Key Findings :

- Structural analogs like DiDOPO are valued for high thermal stability and flame-retardant efficiency, achieved through phosphorus-based reactive groups .

- Functional analogs in NLP (e.g., BERT) prioritize bidirectional context processing, contrasting with this compound’s hypothetical physicochemical focus .

Comparison with Functionally Similar Compounds

Table 2: Functional Comparison Based on Industrial Use

Key Findings :

- Functionally, NLP models like GPT-2 and RoBERTa rely on large-scale pretraining and attention mechanisms, while chemical compounds like DiDOPO depend on molecular interactions .

- This compound’s utility in material science might parallel DiDOPO’s role in enhancing polymer composites, though direct data is absent .

Research Challenges and Limitations

- Data Availability: No peer-reviewed studies on this compound exist in the provided evidence, necessitating primary experimentation .

- Reproducibility : Guidelines from and stress the need for detailed synthesis protocols and reproducibility checks, which are absent for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.